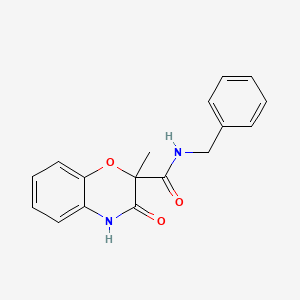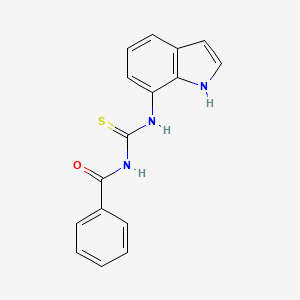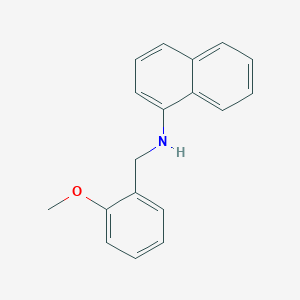![molecular formula C30H38N2O4 B3159352 2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 861402-48-4](/img/structure/B3159352.png)
2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Descripción general
Descripción
The compound “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 2,7-bis (2,6-diisopropylphenyl)benzo [lmn] [3,8]phenanthroline-1,3,6,8 (2H,7H)-tetraone, was synthesized in a one-pot oxidative-coupling synthesis .Molecular Structure Analysis
The molecular structure of similar compounds suggests that the 16 atoms comprising the four six-membered rings that are fused together are approximately coplanar. The benzene rings at either end are nearly perpendicular to the mean plane of the fused-ring system .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a compound carrying a trimethylsilylethynyl substituent was used as a precursor to synthesize a class of 1,6-di ((trimethylsilyl)ethynyl)naphthelene diimides .Aplicaciones Científicas De Investigación
Metal-to-Ligand Charge Transfer (MLCT) Excited States
Phenanthroline ligands, when coordinated to Cu(I), exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are significant in the context of photophysics and photochemistry, offering insights into the excited state behavior of copper complexes with phenanthroline ligands. These compounds demonstrate potential applications in light-emitting devices and as probes in photophysical studies due to their long-lived excited states and unique emission properties (Scaltrito et al., 2000).
Environmental Persistence and Toxicity of Brominated Flame Retardants
Brominated flame retardants, similar in the context of halogenated organic compounds, have been extensively reviewed for their occurrence in indoor air, dust, consumer goods, and food. The study highlights the environmental persistence and potential risks associated with these compounds, emphasizing the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of compounds through ABTS/PP decolorization assays offers insights into the reaction pathways of antioxidants, including phenolic nature antioxidants. This research area is crucial for understanding the antioxidant properties of various compounds and their potential applications in preventing oxidative stress-related diseases (Ilyasov et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
The development and application of BODIPY-based organic semiconductors in OLED devices are explored, emphasizing the structural design and synthesis for improved performance in light-emitting applications. Such studies indicate the relevance of phenanthroline derivatives in the development of advanced materials for organic optoelectronics (Squeo & Pasini, 2020).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, closely related to phenanthroline compounds, have been reviewed for their pharmacological importance in modern therapeutics. This review emphasizes their biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumoral activities, showcasing the therapeutic applications of such compounds in medicine (Danao et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the research and application of similar compounds are promising. For instance, a related compound has been used in the development of a novel organic light-emitting diode with ultralow turn-on voltage . This suggests potential applications of “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” in the field of optoelectronics.
Propiedades
IUPAC Name |
6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O4/c1-5-9-11-19(7-3)17-31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDFRVYEMDMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B3159273.png)


![Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate](/img/structure/B3159300.png)
![4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3159310.png)



![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159335.png)


![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)
